Technical Guide: 3-Oxo-2,3-dihydropyridazine-4-carboxamide
Technical Guide: 3-Oxo-2,3-dihydropyridazine-4-carboxamide
The following technical guide details the physicochemical properties, synthetic methodologies, and biological applications of 3-Oxo-2,3-dihydropyridazine-4-carboxamide (also known as 6-oxo-1,6-dihydropyridazine-5-carboxamide). This document is structured for researchers requiring actionable data for scaffold utilization in drug discovery.
[1]
Strategic Significance & Core Identity
The 3-oxo-2,3-dihydropyridazine scaffold is a privileged structure in medicinal chemistry, distinguished by its dual hydrogen-bond donor/acceptor profile and its ability to serve as a bioisostere for phenyl rings, pyrazoles, and pyridines. The 4-carboxamide derivative (CAS 2125-92-0) specifically introduces a polar "warhead" capable of engaging critical residues (e.g., Glu, Asp) in kinase active sites (ITK, BTK) and GPCRs (CB2R).
Unlike simple pyridazines, the 3-oxo-2,3-dihydro system exhibits distinct lactam-lactim tautomerism , which governs its solubility, reactivity, and binding mode.
Physicochemical Profile
| Property | Value | Context |
| CAS Number | 2125-92-0 | Unique Identifier |
| Molecular Formula | C₁₂H₁₈ClN₃O₂ (Substituted)* / C₅H₅N₃O₂ (Core) | Note: Literature often cites derivatives.[1][2][3][4][5][6] Core MW is 139.11 g/mol . |
| Molecular Weight | 139.11 g/mol | Fragment-like, high ligand efficiency potential. |
| Melting Point | 326.4 °C (dec.) | Indicates strong intermolecular H-bonding network (high lattice energy). |
| pKa (Calculated) | ~9.5 (NH lactam) | Weakly acidic; deprotonation requires strong bases (e.g., NaH, DBU). |
| Solubility | Low in Water; High in DMSO, DMF | Requires polar aprotic solvents for efficient functionalization. |
| H-Bond Donors | 2 (Ring NH, Amide NH) | Critical for solvent interactions and protein binding. |
| H-Bond Acceptors | 3 (Ring N, 2 Carbonyl O) | Facilitates water-mediated bridging in crystal structures. |
Structural Dynamics: Tautomerism
Understanding the tautomeric equilibrium is vital for docking studies and alkylation reactions. In solution, the lactam (A) form predominates, but the lactim (B) form is accessible and responsible for O-alkylation byproducts if reaction conditions are not strictly controlled.
Figure 1: Tautomeric Equilibrium & Reactivity Nodes
Caption: The equilibrium favors the lactam form in polar solvents. N2-alkylation is preferred under thermodynamic control, while O3-alkylation can occur under kinetic control or with hard electrophiles.
Synthetic Methodologies
The synthesis of the 4-carboxamide core typically proceeds via the ammonolysis of the corresponding ester or acid chloride . Direct ring closure to the amide is less common due to the competing reactivity of hydrazine.
Protocol A: Synthesis from 4-Carboxylic Acid (Recommended)
This route ensures high purity and allows for the introduction of complex amines if a substituted amide is required.
Reagents:
-
Precursor: 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 54404-06-7).
-
Activator: 1,1'-Carbonyldiimidazole (CDI) or Thionyl Chloride (
). -
Nucleophile: Ammonium hydroxide (
, 28%) or Ammonia gas. -
Solvent: DMF (for CDI) or Toluene (for
).
Step-by-Step Workflow:
-
Activation: Dissolve 1.0 eq of the carboxylic acid in anhydrous DMF. Add 1.2 eq of CDI portion-wise at 0°C. Stir at room temperature (RT) for 2 hours. Observation: Evolution of
gas indicates active acyl imidazole formation. -
Amidation: Cool the mixture to 0°C. Add an excess (5-10 eq) of aqueous ammonium hydroxide or bubble anhydrous
gas through the solution for 30 minutes. -
Reaction: Allow the mixture to warm to RT and stir for 12 hours.
-
Work-up: Pour the reaction mixture into ice-cold water (10x volume). The pH should be basic. Acidify carefully to pH ~7 with 1M HCl to induce precipitation of the product.
-
Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.
Protocol B: De Novo Cyclization (For Derivatives)
For generating 6-substituted derivatives (e.g., 6-phenyl), the Japp-Klingemann or Keto-Ester Condensation routes are superior.
Workflow:
-
Condensation: React a methyl ketone (e.g., acetophenone) with diethyl ketomalonate to form the
-unsaturated diester. -
Cyclization: Treat the diester with hydrazine hydrate in refluxing ethanol.
-
Result: Yields Ethyl 6-phenyl-3-oxo-2,3-dihydropyridazine-4-carboxylate.
-
Conversion: Follow Protocol A (Ammonolysis) to convert the ester to the carboxamide.
Figure 2: Synthetic Logic Flow
Caption: Modular synthetic pathway allowing for diversity at position 6 (via ketone selection) and position 4 (via amine selection).
Analytical Characterization
Validation of the 3-oxo-2,3-dihydropyridazine-4-carboxamide structure relies on identifying the distinct amide protons and the deshielded ring protons.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | Lactam NH (H2) . Broad, exchangeable with | |
| Amide NH (H_a) . Intramolecular H-bond often shifts one proton downfield. | ||
| Amide NH (H_b) . | ||
| Ring CH (H5) . Deshielded by adjacent carbonyls. | ||
| IR Spectroscopy | 1660 - 1690 cm⁻¹ | C=O (Lactam) . Strong, sharp band. |
| 3100 - 3400 cm⁻¹ | N-H Stretch . Broad band indicating amide/lactam H-bonding. | |
| Mass Spectrometry | m/z 140 [M+H]⁺ | ESI Positive mode. |
Biological Applications
The 3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold is not merely a linker; it is a bioactive pharmacophore used to target specific protein pockets.
A. Kinase Inhibition (ITK & BTK)
The scaffold serves as a hinge-binder in inhibitors of Interleukin-2-inducible T-cell Kinase (ITK) .[8][9]
-
Mechanism: The lactam motif functions as a donor-acceptor pair, mimicking the adenosine ring of ATP.
-
Selectivity: Substitution at the N2 position (e.g., with benzyl groups) allows the molecule to extend into the hydrophobic pocket, achieving selectivity over BTK (Bruton's Tyrosine Kinase).
B. GPCR Modulation (CB2R)
Derivatives of this scaffold act as Cannabinoid Receptor 2 (CB2R) inverse agonists.[10]
-
Role: The 4-carboxamide group locks the conformation via intramolecular hydrogen bonding, positioning the 6-phenyl substituent (if present) to engage aromatic residues (e.g., Phe, Trp) in the receptor transmembrane domain.
C. P2X7 Antagonism
Pyridazinone-4-carboxamides have been explored as antagonists for the P2X7 receptor , a key target in neuroinflammation. The polarity of the carboxamide improves CNS penetration properties compared to more lipophilic analogs when balanced with appropriate N-alkyl chains.
References
-
Synthesis and Biological Evaluation of ITK Inhibitors: RSC Advances, 2025. "Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors."
-
CB2R Inverse Agonists: European Journal of Medicinal Chemistry, 2025. "New pyridazinone-4-carboxamides as new cannabinoid ligands."[10]
-
General Pyridazinone Synthesis: Molecules, 2012. "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate."
-
Physicochemical Data: PubChem Compound Summary, CID 3014076. "3-Oxo-2,3-dihydropyridazine-4-carboxamide."
-
American Elements Catalog: "3-Oxo-2,3-dihydropyridazine-4-carboxamide Properties."
Sources
- 1. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]
- 2. americanelements.com [americanelements.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. iris.uniss.it [iris.uniss.it]
